2-Undecyltetradecyl docosanoate
Description
2-Undecyltetradecyl docosanoate is a branched ester derived from docosanoic acid (C22:0 fatty acid) and 2-undecyltetradecanol. Its structure features a long, branched alkyl chain, which distinguishes it from linear esters of docosanoic acid.
Properties
CAS No. |
92313-30-9 |
|---|---|
Molecular Formula |
C47H94O2 |
Molecular Weight |
691.2 g/mol |
IUPAC Name |
2-undecyltetradecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI Key |
PBAYEKYFZJFHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Docosanoic acid and 2-undecyltetradecanol.
Reduction: Docosanoic acid and 2-undecyltetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Undecyltetradecyl docosanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between 2-undecyltetradecyl docosanoate and analogous compounds:
Key Findings
Branching vs. Linearity: The branched structure of this compound likely reduces crystallinity compared to linear esters like methyl or ethyl docosanoate, enhancing solubility in nonpolar solvents . Docosyl docosanoate, a diester, may exhibit higher hydrophobicity due to dual alkyl chains, as observed in plant extract applications .
Toxicity Profiles: The polymer containing docosanoate esters poses significant eye irritation risks (OECD Test Guideline 437) and aquatic toxicity (EC50 39.9 mg/L for Daphnia magna) . Linear esters (methyl, ethyl) are used as food standards, suggesting low acute toxicity, though data gaps exist .
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